C.I. Pigment Yellow 97

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

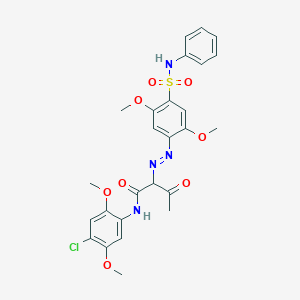

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-(phenylsulfamoyl)phenyl]diazenyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN4O8S/c1-15(32)25(26(33)28-18-12-20(36-2)17(27)11-21(18)37-3)30-29-19-13-23(39-5)24(14-22(19)38-4)40(34,35)31-16-9-7-6-8-10-16/h6-14,25,31H,1-5H3,(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWZKKBGFYKSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=CC(=C(C=C2OC)S(=O)(=O)NC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041736 | |

| Record name | C.I. Pigment Yellow 97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-[2,5-dimethoxy-4-[(phenylamino)sulfonyl]phenyl]diazenyl]-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12225-18-2 | |

| Record name | Pigment Yellow 97 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12225-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Yellow 97 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-[2,5-dimethoxy-4-[(phenylamino)sulfonyl]phenyl]diazenyl]-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-[(phenylamino)sulphonyl]phenyl]azo]-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 97 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZNH60AHS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

C.I. Pigment Yellow 97 chemical structure and CAS number 12225-18-2

An In-Depth Technical Guide to C.I. Pigment Yellow 97 (CAS: 12225-18-2)

Executive Summary

This compound is a high-performance monoazo organic pigment prized for its brilliant greenish-yellow shade, excellent durability, and superior resistance properties. Identified by the CAS number 12225-18-2, its complex molecular structure, featuring chloro, methoxy, and N-phenylsulfonamide functional groups, imparts exceptional stability against migration, heat, and light.[1][2] This guide provides a comprehensive analysis of its chemical architecture, synthesis, performance characteristics, and applications, designed for professionals in chemical research and product development.

Introduction: A Profile of a High-Performance Pigment

This compound, also known by its Colour Index number 11767, belongs to the arylide yellow class of pigments.[2] It was developed to overcome the limitations of simpler yellow pigments, offering enhanced fastness properties required for demanding industrial applications.[1] Its robust nature stems directly from its molecular design, which incorporates features that minimize solubility and prevent migration in polymer systems.[2] This makes it a preferred choice in high-quality industrial coatings, plastics, and printing inks where long-term color integrity is paramount.[1][2][3]

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for formulation scientists to determine its suitability and processing parameters in various media.

| Property | Value | Source(s) |

| CAS Registry Number | 12225-18-2 | [2][3][4][5][6][7] |

| Colour Index Name | This compound | [3] |

| Colour Index Number | 11767 | [3][4][7] |

| Chemical Family | Monoazo | [3][4][8] |

| Molecular Formula | C₂₆H₂₇ClN₄O₈S | [1][3][4][9] |

| Molecular Weight | 591.03 g·mol⁻¹ | [2][4][9] |

| IUPAC Name | N-(4-Chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-[(phenylamino)sulphonyl]phenyl]azo]-3-oxobutyramide | [5] |

| Appearance | Bright yellow powder | [4][8] |

| Density | ~1.5 g/cm³ | [3] |

| Oil Absorption | 35-45 g/100g | [3][7] |

Molecular Structure and Synthesis

Chemical Structure and Tautomerism

The performance of Pigment Yellow 97 is a direct result of its intricate molecular structure. While often depicted as a simple azo compound, X-ray crystallography studies have confirmed that the molecule predominantly exists in the more stable ketohydrazone form.[2][10] This tautomerism is stabilized by strong intramolecular hydrogen bonding, which contributes significantly to the pigment's excellent lightfastness and overall chemical resistance.[10] The presence of the bulky N-phenylsulfonamide group is a key feature that distinguishes it from other arylide yellows, rendering the material highly insoluble and resistant to migration.[2]

Caption: Key structural features of this compound.

Synthesis Pathway

The manufacturing of Pigment Yellow 97 is a classic example of azo pigment chemistry, involving a two-stage process: diazotization followed by azo coupling.[4][10]

-

Preparation of the Diazo Component : The process begins with the diazotization of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. This reaction is conducted in an acidic medium (e.g., hydrochloric acid) with sodium nitrite at low temperatures (typically ≤5 °C) to form the unstable diazonium salt.[2][4][11] Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt and the formation of unwanted by-products.

-

Preparation of the Coupling Component : Separately, the coupling component, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (also known as 4-chloro-2,5-dimethoxyacetoacetanilide), is prepared. This is typically achieved by reacting 2,5-dimethoxy-4-chloroaniline with diketene.[2]

-

Azo Coupling Reaction : The final pigment is formed by the carefully controlled addition of the diazonium salt solution to a dispersion of the coupling component.[2][4] The pH and temperature of the reaction are meticulously managed to ensure the correct particle size, crystal form, and coloristic properties of the final pigment.

-

Post-Treatment : The resulting pigment slurry undergoes post-treatment steps, which may include heating to mature the crystals, followed by filtration, washing to remove residual salts and impurities, drying, and grinding to achieve the final powder form.[11]

Caption: Synthesis workflow for this compound.

Performance Characteristics

The utility of a pigment is defined by its performance. Pigment Yellow 97 exhibits a superior profile compared to many other monoazo yellows.

| Performance Metric | Rating / Value | Description | Source(s) |

| Light Fastness (BWS) | 6-7 | Good to very good resistance to fading on exposure to light. | [1][7][12] |

| Heat Resistance | ~200 °C | Stable in processes up to this temperature, making it suitable for some plastics. | [1][3][7] |

| Migration Resistance | 5 (Excellent) | Highly resistant to bleeding and blooming in plasticized PVC and other polymers. | [2][7] |

| Solvent Resistance | Good to Excellent | Shows high resistance to common organic solvents like esters, alcohols, and ketones. | [1][7] |

| Weather Fastness | Good | Suitable for outdoor applications, especially in emulsion paints. | [1][2] |

| Opacity | Semi-transparent | Offers a balance between hiding power and transparency, useful for tinting. | [12] |

| Acid/Alkali Resistance | 5 (Excellent) | Stable in both acidic and alkaline environments. | [3][7] |

Industrial Applications

The excellent fastness properties of Pigment Yellow 97 make it a versatile choice for high-end applications across several industries.[1]

-

Paints and Coatings : It is widely used in industrial coatings and automotive refinish paints.[1][2][3] Its weather resistance also makes it suitable for exterior emulsion paints.[1][2]

-

Plastics : Due to its excellent migration resistance and good heat stability, it is recommended for coloring PVC, polyolefins (PE), and epoxy resins.[1][2][3][4]

-

Printing Inks : Its durability and brilliance are ideal for high-quality printing inks used in packaging and publications where stringent fastness is required.[1][2][3][4][8]

-

Artist Colors : The pigment's high lightfastness makes it a reliable component in professional-grade acrylics, oils, and watercolors.[3][12]

Analytical and Quality Control Protocols

To ensure batch-to-batch consistency, a rigorous quality control protocol is essential. The following outlines a standard workflow for characterizing this compound.

Objective : To verify the identity, purity, and coloristic properties of a production batch of this compound against a reference standard.

Methodology :

-

Visual Color Assessment :

-

Prepare a drawdown of the sample and the standard in a specified binder (e.g., nitrocellulose lacquer).

-

Compare the masstone and tint (with a set ratio of TiO₂) under a standardized light source (e.g., D65).

-

Causality : This is the primary and quickest check for color deviation, which could indicate issues in synthesis or particle size.

-

-

Spectrophotometry (CIELAB Analysis) :

-

Measure the CIELAB values (L, a, b*) of the drawdowns from Step 1.

-

Calculate the color difference (ΔE), chroma difference (ΔC), and hue difference (ΔH*) relative to the standard.

-

Causality : This provides quantitative, objective data on color, removing the subjectivity of visual assessment. Acceptance criteria (e.g., ΔE* < 1.0) ensure consistency.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR) :

-

Acquire the FTIR spectrum of the dry pigment powder.

-

Compare the fingerprint region (500-1500 cm⁻¹) with the reference standard's spectrum.

-

Causality : This confirms the chemical identity of the pigment. Any significant deviation in peak position or intensity would indicate the presence of impurities or a different chemical structure.

-

-

Solvent Bleed Test :

-

Disperse the pigment in a plasticized PVC sheet.

-

Place the colored sheet in contact with a white, uncolored PVC sheet under pressure and heat (e.g., 80°C for 24 hours).

-

Visually assess the degree of color transfer to the white sheet.

-

Causality : This is a direct measure of migration resistance, a critical performance parameter for plastics applications. It validates the effectiveness of the molecular design in preventing bleeding.

-

Caption: A self-validating quality control workflow for Pigment Yellow 97.

Safety and Regulatory Information

This compound is generally considered to have a low order of toxicity.[13]

-

GHS Classification : It is typically not classified as hazardous under GHS criteria.[1]

-

Acute Toxicity : Studies indicate a low order of acute toxicity, with high LD50 values in animal studies.[13] It is not considered a skin or eye irritant under normal handling conditions.[14]

-

Chronic Toxicity : No carcinogenic effects have been observed in long-term animal studies.[13]

-

Regulatory Status : The pigment is listed on major chemical inventories, including REACH and TSCA, making it approved for industrial use in Europe and the USA.[1]

-

Handling Precautions : As with any fine powder, inhalation of dust should be avoided. Standard personal protective equipment (PPE), such as gloves, safety glasses, and a dust respirator, is recommended during handling.[12]

Conclusion

This compound stands as a testament to targeted molecular design in the field of organic pigments. Its structure, characterized by the stabilizing ketohydrazone tautomer and a migration-resisting sulfonamide group, delivers a combination of brilliant color and exceptional durability. This robust performance profile ensures its continued importance in high-value applications where color stability, longevity, and non-migratory properties are not just desired, but essential. For researchers and formulators, a thorough understanding of its chemical and physical properties is the key to unlocking its full potential in next-generation materials.

References

- "Pigment Yellow 97" - Grokipedia. [Online].

- "Pigment Yellow 97" - WorldOfChemicals.com. [Online].

- "this compound | Dye" - MedchemExpress.com. [Online].

- "Pigment Yellow 97" - Zeya Chemicals. [Online].

- "Pigment Yellow 97 Pigments" - Kremer Pigments Inc. Online Shop. [Online].

- "Pigment Yellow 97" - Wikipedia. [Online].

- "PIGMENT YELLOW 97" - gsrs. [Online].

- "CAS 12225-18-2 N-(4-Chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-[(phenylamino)sulphonyl]phenyl]azo]-3-oxobutyramide" - Alfa Chemistry. [Online].

- "this compound by Hangzhou Shine Chemical Co., Ltd." - Graphic Arts & Inks. [Online].

- "Material Safety Data Sheet" - A Material Safety Data Sheet for a similar pigment. [Online].

- "Chemical Substance Search" - eChemPortal. [Online].

- "Pigment Yellow 97 | 12225-18-2" - ChemicalBook. [Online].

- "Pigment Yellow 97" - Hangzhou Epsilon Chemical Co.,Ltd. [Online].

- "MATERIAL SAFETY DATA SHEET" - Dyes Pigments. [Online].

- "CN102153880B - Method for preparing P.Y.97 permanent yellow pigment" - Google Patents. [Online].

- "The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment" - ResearchGate. [Online].

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Pigment Yellow 97 - Wikipedia [en.wikipedia.org]

- 3. zeyachem.net [zeyachem.net]

- 4. Pigment Yellow 97 [dyestuffintermediates.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. eChemPortal - Home [echemportal.org]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. ulprospector.com [ulprospector.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN102153880B - Method for preparing P.Y.97 permanent yellow pigment - Google Patents [patents.google.com]

- 12. kremer-pigmente.com [kremer-pigmente.com]

- 13. icdn.tradew.com [icdn.tradew.com]

- 14. dyespigments.net [dyespigments.net]

A Guide to the Laboratory Synthesis and Purification of C.I. Pigment Yellow 97

This technical guide provides a comprehensive overview of the synthesis and purification of C.I. Pigment Yellow 97 (C.I. 11767), a high-performance monoazo arylide pigment.[1][2][3] The protocols and methodologies detailed herein are designed for laboratory-scale preparation and are intended for researchers, scientists, and professionals in drug development and materials science. This document emphasizes the underlying chemical principles and provides practical, field-tested insights to ensure a reproducible and high-purity outcome.

Introduction to this compound

This compound is a vibrant, greenish-yellow pigment known for its exceptional lightfastness, weather resistance, and resistance to migration.[4][5] These properties are attributed to its complex molecular structure, which includes chloro, methoxy, and sulfonamide functional groups that enhance its stability.[1] The presence of an N-phenylsulfonamide group, in particular, contributes to its high insolubility in organic solvents.[4] Although commonly depicted as an azo compound, crystallographic studies have shown that it exists predominantly in the more stable ketohydrazone tautomeric form.[4][6]

The pigment finds wide application in industrial coatings, automotive refinish paints, high-quality printing inks, and the coloration of plastics such as PVC and polyethylene.[1][4] Its chemical formula is C₂₆H₂₇ClN₄O₈S, and its molecular weight is 591.03 g/mol .[2]

| Property | Value |

| C.I. Name | Pigment Yellow 97 |

| C.I. Number | 11767 |

| CAS Number | 12225-18-2 |

| Molecular Formula | C₂₆H₂₇ClN₄O₈S |

| Molecular Weight | 591.08 g/mol |

| Heat Resistance | 200°C |

| Light Fastness (BWS) | 6-7 |

Table 1: Key Properties of this compound.[5][7][8]

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction, a cornerstone of industrial dye and pigment production.[9][10] The process is conducted in two primary stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.[6]

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium cation acts as the electrophile and attacks an activated aromatic ring (the coupling component), which serves as a nucleophile.[11] The reaction is typically carried out in a mildly acidic or neutral pH environment to ensure the stability of the diazonium salt and the reactivity of the coupling component.[9]

The overall synthetic pathway for this compound is as follows:

-

Diazotization: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.

-

Coupling: The diazonium salt is then reacted with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide to yield the final pigment.[2]

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, various analytical techniques can be employed.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to:

-

C=O stretching vibrations from the amide and keto groups.

-

N-H stretching and bending vibrations from the amide and hydrazone groups.

-

C=C stretching vibrations from the aromatic rings.

-

S=O stretching vibrations from the sulfonamide group.

-

C-O stretching vibrations from the methoxy groups.

The spectrum serves as a molecular fingerprint for the compound. [12]

HPLC can be used to assess the purity of the pigment and to separate it from any soluble impurities. [13][14]A suitable HPLC method would involve:

-

A reverse-phase C18 column.

-

A mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile or methanol) and water.

-

A UV-Vis detector set to the wavelength of maximum absorbance for the pigment.

The purity can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Safety Considerations

-

When working with dry pigments, it is important to avoid inhaling the dust by using a NIOSH-certified dust respirator. [15]* Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

-

The synthesis should be carried out in a well-ventilated fume hood.

-

Care should be taken when handling concentrated acids and bases.

Conclusion

The synthesis and purification of this compound in a laboratory setting are achievable through well-established chemical principles. The two-stage diazotization and azo coupling reaction, followed by a meticulous purification process such as recrystallization, can yield a high-purity product. Proper analytical characterization is crucial to verify the identity and purity of the final pigment. This guide provides a robust framework for the successful laboratory preparation of this important industrial pigment.

References

-

Wikipedia. Pigment Yellow 97. [Link]

-

Grokipedia. Pigment Yellow 97. [Link]

- Google Patents. KR101308538B1 - Method for recrystalizing crude pigment particle by acid-pasting.

-

Kremer Pigmente. Pigment Yellow 97. [Link]

-

ResearchGate. Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent | Request PDF. [Link]

-

University of Colorado Boulder. Recrystallization. [Link]

-

Wikipedia. Azo coupling. [Link]

-

Grokipedia. Arylide yellow. [Link]

-

Organic Chemistry Portal. Azo Coupling. [Link]

-

ResearchGate. The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment | Request PDF. [Link]

- Google Patents. CN102153880B - Method for preparing P.Y.97 permanent yellow pigment.

-

SciSpace. The synthesis characterization of historical novel azo pigments. [Link]

-

ResearchGate. FT-IR spectrum of the crude yellow pigment synthesized by Cupriavidus sp. USMAHM13. [Link]

-

University of Calgary. Recrystallization. [Link]

-

S.T.Art. Pigments - Database of ATR-FT-IR spectra of various materials. [Link]

-

Zeya Chemicals. Pigment Yellow 97. [Link]

-

SY Chemical Co., Ltd. Pigment Yellow 97. [Link]

-

IIP Series. CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

ResearchGate. FTIR spectra (a) of the yellow pigment I, the polystyrene particle.... [Link]

-

MDPI. Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. [Link]

-

Semantic Scholar. Non-Invasive Study of Pigment Palette Used by Olga Boznańska Investigated with Analytical Imaging, XRF, and FTIR Spectroscopy. [Link]

-

University of Hawaii. hplc analysis of algal pigments. [Link]

-

EPIC. Method for HPLC pigments analysis. [Link]

-

ResearchGate. HPLC chromatogram of yellow pigment (absorbance at.... [Link]

-

Asociación Ibérica de Limnología. Spectrophotometric and HPLC methods for determination of photosynthetic pigments. [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. Pigment yellow 97 tds. [Link]

-

SY Chemical Co., Ltd. Pigment Yellow 97. [Link]

-

HUPC CHEMICAL CO.LTD. TECHNICAL DATA SHEET Pigment Yellow 97 UN8231. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Pigment Yellow 97 [dyestuffintermediates.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Pigment Yellow 97 - Wikipedia [en.wikipedia.org]

- 5. zeyachem.net [zeyachem.net]

- 6. researchgate.net [researchgate.net]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. union-pigment.com [union-pigment.com]

- 9. Azo Coupling [organic-chemistry.org]

- 10. scispace.com [scispace.com]

- 11. Azo coupling - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]

- 14. epic.awi.de [epic.awi.de]

- 15. kremer-pigmente.com [kremer-pigmente.com]

An In-Depth Technical Guide to the Spectroscopic Properties of C.I. Pigment Yellow 97

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Pigment Yellow 97 (PY97) is a high-performance monoazo arylide yellow pigment valued for its excellent lightfastness and resistance to migration, making it a staple in demanding applications such as automotive coatings, industrial paints, and durable plastics.[1] This guide provides a comprehensive analysis of the spectroscopic properties of PY97, focusing on Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy. Understanding these characteristics is paramount for quality control, formulation development, and the identification of the pigment in various matrices. This document delves into the theoretical underpinnings of its spectral behavior, rooted in its unique molecular structure, and provides detailed, field-proven protocols for its analysis.

Molecular Structure and its Spectroscopic Implications

This compound, with the chemical formula C₂₆H₂₇ClN₄O₈S and CAS number 12225-18-2, is a complex organic molecule.[1][2] Its structure is characterized by a monoazo chromophore, an acetoacetanilide moiety, and a distinguishing N-phenylsulfonamide group.[3]

A critical aspect of PY97's structure, confirmed by X-ray crystallography, is its existence in the ketohydrazone tautomeric form rather than the azo form.[3] This tautomer is stabilized by strong intramolecular hydrogen bonding. This structural feature is fundamental to its stability and profoundly influences its spectroscopic signature, particularly in the vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. The presence of the sulfonamide group further enhances its insolubility and resistance to migration.[3]

UV-Visible Spectroscopy: The Chromophore's Electronic Signature

UV-Vis spectroscopy probes the electronic transitions within the pigment's chromophoric system. For yellow pigments, the absorption of light in the blue-violet region of the visible spectrum (typically 400-500 nm) is responsible for the perceived yellow color.

While one source suggests an absorption maximum (λmax) for this compound at 526 nm, this value should be approached with caution as it falls within the green region of the spectrum, which is atypical for a yellow pigment.[4] It is more likely that the primary absorption band is located in the 400-450 nm range, characteristic of monoazoacetoacetanilide pigments. The extended conjugation of the ketohydrazone tautomer dictates the energy of these electronic transitions.

Causality Behind Experimental Choices in UV-Vis Analysis

The choice of solvent is critical for obtaining a meaningful UV-Vis spectrum of an organic pigment. Due to PY97's insolubility in common solvents, a dispersion method is often necessary. The goal is to create a stable, uniform suspension to minimize light scattering, which can interfere with the absorption measurement. The use of an integrating sphere in the spectrophotometer can also help to mitigate scattering effects.

Experimental Protocol: UV-Vis Spectroscopy of this compound

-

Sample Preparation:

-

Accurately weigh a small amount of PY97 powder (e.g., 1-5 mg).

-

Disperse the pigment in a suitable solvent in which it is sparingly soluble or can be finely suspended (e.g., N,N-Dimethylformamide or a mixture of solvents with a small amount of a surfactant).

-

Use ultrasonication for 15-30 minutes to create a fine, homogeneous dispersion.

-

Dilute the dispersion to an appropriate concentration to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically below 1.5 absorbance units).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use the same solvent/surfactant mixture as a reference in the reference cuvette.

-

Scan the sample from 800 nm to 300 nm.

-

Record the wavelength of maximum absorbance (λmax).

-

FT-IR Spectroscopy: Unveiling the Molecular Vibrations

FT-IR spectroscopy is a powerful tool for identifying the functional groups within the PY97 molecule. The spectrum is a unique fingerprint, with specific absorption bands corresponding to the vibrational modes of its chemical bonds. The ketohydrazone structure and the sulfonamide group give rise to a characteristic and complex spectrum.

Interpretation of the FT-IR Spectrum of this compound

Based on the known structure and data from related compounds, the following table summarizes the expected key FT-IR absorption bands for PY97. The presence of strong intramolecular hydrogen bonding will influence the positions and shapes of the N-H and C=O stretching bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3350-3140 | N-H stretching | Sulfonamide, Amide | Medium to Strong |

| 3000-2850 | C-H stretching | Aromatic, Aliphatic | Medium to Weak |

| ~1670 | C=O stretching (Amide I) | Amide | Strong |

| ~1640 | C=O stretching | Keto group in hydrazone | Strong |

| 1600-1450 | C=C stretching | Aromatic Rings | Multiple, Strong |

| ~1530 | N-H bending (Amide II) | Amide | Medium |

| 1320-1310 | Asymmetric SO₂ stretching | Sulfonamide | Strong |

| 1290-1250 | Asymmetric C-O-C stretching | Methoxy groups | Strong |

| 1155-1145 | Symmetric SO₂ stretching | Sulfonamide | Strong |

| 1060-1020 | Symmetric C-O-C stretching | Methoxy groups | Strong |

| 915-895 | S-N stretching | Sulfonamide | Medium |

| ~800 | C-H out-of-plane bending | Substituted Aromatic | Strong |

| ~750 | C-Cl stretching | Chloro-substituent | Medium |

Experimental Protocol: FT-IR Spectroscopy of this compound

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid pigment powders as it requires minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of PY97 powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Measurement:

-

Use an FT-IR spectrometer equipped with an ATR accessory.

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

Perform baseline correction and ATR correction on the resulting spectrum if necessary.

-

Raman Spectroscopy: A Complementary Vibrational Fingerprint

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to different vibrational modes. It is particularly useful for identifying the non-polar bonds and the overall molecular skeleton. For azo pigments, the N=N stretching vibration, which can be weak in the IR spectrum, is often strong and readily identifiable in the Raman spectrum.

Interpretation of the Raman Spectrum of this compound

The Raman spectrum of PY97 is expected to be rich with sharp bands, providing a high degree of specificity. Key expected Raman shifts are detailed in the table below.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| ~1670 | C=O stretching (Amide) | Amide | Weak to Medium |

| 1620-1580 | Aromatic C=C stretching | Aromatic Rings | Strong |

| ~1500 | Azo-benzyl group vibration | Azo-benzyl | Medium |

| 1450-1380 | N=N stretching (Hydrazone) | Hydrazone | Strong |

| ~1340 | Aromatic C-H bending | Aromatic Rings | Medium |

| 1320-1300 | Asymmetric SO₂ stretching | Sulfonamide | Medium |

| 1160-1140 | Symmetric SO₂ stretching | Sulfonamide | Strong |

| ~1250 | Amide III | Amide | Medium |

| ~1000 | Aromatic ring breathing | Aromatic Rings | Strong |

Causality Behind Experimental Choices in Raman Analysis

The choice of laser excitation wavelength is a critical parameter in Raman spectroscopy of pigments. Organic pigments can exhibit strong fluorescence, which can overwhelm the weaker Raman signal. Using a longer wavelength laser (e.g., 785 nm or 1064 nm) can often minimize fluorescence and produce a higher quality spectrum. However, the Raman scattering intensity is inversely proportional to the fourth power of the excitation wavelength, so a balance must be struck.

Experimental Protocol: Raman Spectroscopy of this compound

-

Sample Preparation:

-

Place a small amount of the PY97 powder on a microscope slide.

-

If analyzing the pigment within a matrix (e.g., a paint film), a cross-section may be prepared to isolate the pigment layer.

-

-

Instrumentation and Measurement:

-

Use a dispersive Raman microscope.

-

Select an appropriate laser excitation wavelength (e.g., 785 nm to minimize fluorescence).

-

Focus the laser onto the sample using the microscope objective.

-

Adjust the laser power and acquisition time to obtain a good spectrum without causing thermal degradation of the sample.

-

Collect the spectrum over a suitable range (e.g., 200-2000 cm⁻¹).

-

Workflow Diagrams

UV-Vis Spectroscopy Workflow

Caption: Workflow for UV-Vis analysis of PY97.

FT-IR (ATR) Spectroscopy Workflow

Caption: Workflow for FT-IR (ATR) analysis of PY97.

Raman Spectroscopy Workflow

Caption: Workflow for Raman analysis of PY97.

Conclusion

The spectroscopic properties of this compound are a direct reflection of its complex and stable ketohydrazone structure. UV-Vis, FT-IR, and Raman spectroscopy each provide a unique and valuable perspective on the molecular characteristics of this important industrial pigment. A multi-technique approach, leveraging the strengths of each method, allows for a robust and unambiguous identification and characterization of PY97. The protocols and interpretations provided in this guide serve as a foundational resource for scientists and researchers working with this versatile yellow pigment, enabling them to ensure quality, drive innovation, and solve complex analytical challenges.

References

-

Zeya Chemicals. (n.d.). Pigment Yellow 97. Retrieved January 12, 2026, from [Link]

-

Grokipedia. (2026, January 7). Pigment Yellow 97. Retrieved January 12, 2026, from [Link]

-

SY Chemical Co., Ltd. (n.d.). Pigment Yellow 97. Retrieved January 12, 2026, from [Link]

-

WorldOfPigments. (2012, November 21). Pigment Yellow 97. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Pigment Yellow 97. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved January 12, 2026, from [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

-

Kumar, R. K., & El-Emam, A. A. (2007). Determination of ionization state by resonance Raman spectroscopy Sulfonamide binding to carbonic anhydrase. PubMed, 16(18), 7653-9. [Link]

-

Ropret, P., Centeno, S. A., & Bukovec, P. (2008). Raman identification of yellow synthetic organic pigments in modern and contemporary paintings: reference spectra and case studies. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 69(2), 486–497. [Link]

-

Christie, R. M., & Abel, A. (2006). The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment. Dyes and Pigments, 71(3), 194-198. [Link]

Sources

A Technical Guide to the Crystal Structure and Polymorphism of C.I. Pigment Yellow 97

This guide provides an in-depth exploration of the crystallographic characteristics of C.I. Pigment Yellow 97 (PY97), a high-performance monoazo pigment widely utilized in industrial applications. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the critical interplay between the pigment's crystal structure and its physicochemical properties. We will delve into the established crystal structure of PY97 and provide a comprehensive framework for identifying and characterizing potential polymorphic variations, a crucial aspect of quality control and product development in the chemical industry.

Introduction to this compound and the Significance of Polymorphism

This compound is a prominent member of the arylide yellow class of organic pigments, valued for its brilliant yellow hue, exceptional lightfastness, and robust weather and solvent resistance.[1][2] These superior performance characteristics are intrinsically linked to its molecular and, critically, its crystalline structure. The pigment molecule, N-(4-chloro-2,5-dimethoxyphenyl)-2-{[2,5-dimethoxy-4-(phenylsulfamoyl)phenyl]diazenyl}-3-oxobutanamide, has the chemical formula C₂₆H₂₇ClN₄O₈S.[3][4] While often depicted as an azo compound, X-ray crystallography studies have confirmed that it exists predominantly in the more stable ketohydrazone tautomeric form.[1] This structural nuance is a key determinant of its chemical stability and coloristic properties.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of paramount importance in the pigment industry. Different polymorphs of the same compound can exhibit significant variations in properties such as color, tinting strength, thermal stability, and dissolution rate. For a pigment like PY97, unintended polymorphic variations during synthesis or processing can lead to batch-to-batch inconsistencies, impacting product quality and performance. Therefore, a thorough understanding and rigorous control of its crystallography are essential.

The Established Crystal Structure of this compound

Scientific literature has detailed the crystal structure of a stable form of this compound. This established structure provides a crucial reference point for the analysis of new batches and the investigation of potential polymorphism.

Crystals of this known form of Pigment Yellow 97 have been identified as belonging to the triclinic crystal system.[5] The molecule's adoption of the ketohydrazone form is stabilized by strong intramolecular hydrogen bonding.[5] A notable feature of its molecular conformation is a significant deviation from planarity. The phenyl ring of the phenylsulfonamide group is oriented at an angle of 52.21(11)° relative to the arylhydrazone ring, resembling an open lid.[5] This non-planar geometry, coupled with intermolecular hydrogen bonding between adjacent sulfonamide groups, contributes to the pigment's high stability and insolubility.[5]

Table 1: Crystallographic Data for the Known Triclinic Form of this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Tautomeric Form | Ketohydrazone |

| Key Molecular Feature | Significant deviation from planarity |

| Intermolecular Interactions | Hydrogen bonding between sulfonamide groups |

Investigating Polymorphism: A Hypothetical Workflow

Given the industrial importance of PY97, the potential for polymorphism cannot be overlooked. Different synthesis conditions, such as solvent choice, temperature, and cooling rate, can favor the formation of different crystalline structures. The following section outlines a comprehensive experimental workflow for the characterization of a new batch of PY97 to determine its crystal structure and assess for the presence of polymorphism.

Caption: Workflow for the characterization of potential polymorphism in this compound.

Powder X-Ray Diffraction (PXRD): The Cornerstone of Polymorph Identification

PXRD is the definitive technique for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystal structure.

Experimental Protocol for PXRD Analysis:

-

Sample Preparation: A small amount of the dry PY97 powder is gently packed into a sample holder. A flat, smooth surface is crucial for accurate data collection.

-

Instrument Setup: A modern powder diffractometer equipped with a Cu Kα radiation source is typically used. The instrument is calibrated using a standard reference material.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 50° with a step size of 0.02° and a suitable scan speed.[6]

-

Data Analysis: The resulting diffraction pattern is analyzed for the positions and relative intensities of the diffraction peaks. This pattern is then compared to the known pattern of the triclinic form and any other reference patterns available. The presence of peaks that do not correspond to the known phase would indicate the presence of a new polymorph or an impurity.

Thermal Analysis: Unveiling Thermodynamic Relationships

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability and phase transitions of the pigment.

Experimental Protocol for DSC/TGA:

-

Sample Preparation: A few milligrams of the PY97 sample are accurately weighed into an aluminum pan for DSC or a ceramic crucible for TGA.

-

Instrument Setup: The DSC and TGA instruments are purged with an inert gas, such as nitrogen.

-

Data Collection:

-

DSC: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature above its expected decomposition point. The heat flow to or from the sample is monitored. Endothermic events (melting) and exothermic events (crystallization, decomposition) are recorded.

-

TGA: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature. This reveals the decomposition temperature and can indicate the presence of solvates.

-

-

Data Analysis: The DSC thermogram can reveal the melting points of different polymorphs and any solid-state phase transformations. The TGA curve indicates the thermal stability of the pigment.

Caption: Experimental workflow for the thermal analysis of this compound.

Spectroscopic Techniques: A Molecular-Level Insight

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, can be used to differentiate polymorphs by probing differences in their molecular environments.

Experimental Protocol for FTIR/Raman Spectroscopy:

-

Sample Preparation:

-

FTIR (ATR): A small amount of the PY97 powder is placed directly on the Attenuated Total Reflectance (ATR) crystal.

-

Raman: A small amount of the powder is placed on a microscope slide.

-

-

Data Collection:

-

FTIR: The spectrum is collected over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Raman: The sample is irradiated with a monochromatic laser, and the scattered light is collected and analyzed.

-

-

Data Analysis: The FTIR and Raman spectra of different batches are compared. Shifts in peak positions, changes in peak shapes, or the appearance of new peaks can indicate the presence of different polymorphs due to variations in intermolecular interactions and molecular conformations within the crystal lattice.

Correlating Structure with Performance

The ultimate goal of characterizing the crystal structure and polymorphism of PY97 is to understand and control its performance properties. For instance, a more thermodynamically stable polymorph will likely exhibit higher thermal stability and lower solubility, which is desirable for applications in plastics and coatings. Conversely, a metastable form might offer a more desirable color but could be prone to conversion to the stable form over time, leading to color shifts. By systematically applying the analytical techniques described above, researchers and manufacturers can ensure the consistent production of high-quality Pigment Yellow 97 with optimized performance characteristics.

Conclusion

The crystallographic integrity of this compound is a critical determinant of its performance as a high-quality industrial pigment. While a triclinic crystal structure has been established, the potential for polymorphism necessitates a robust analytical framework for quality control and new product development. The integrated application of Powder X-Ray Diffraction, thermal analysis, and vibrational spectroscopy provides a comprehensive approach to identifying and characterizing different crystalline forms. This in-depth understanding allows for the precise control of the pigment's properties, ensuring its continued success in a wide range of demanding applications.

References

-

The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment. [Link]

-

Pigment Yellow 97 - Wikipedia. [Link]

-

PIGMENT YELLOW 97 - GSRS. [Link]

-

Pigment Yellow 97 - Wikipedia (German). [Link]

-

Pigment Yellow 97 - WorldOfChemicals. [Link]

-

Pigment Yellow 97 - Zeya Chemicals. [Link]

-

Pigment Yellow 97 - Grokipedia. [Link]

-

Pigment Yellow 97 - SY Chemical Co., Ltd. [Link]

-

Pigment Yellow 97 by Shanghai Honor Industrial Co., LTD - Paint & Coatings. [Link]

-

Pigment Yellow 97 - COLOR BLOOM. [Link]

-

Pigment Yellow 97 - SY Chemical Co., Ltd. (Product Description). [Link]

-

The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment-Science-Chemical Encyclopedia-lookchem. [Link]

-

Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents - MDPI. [Link]

-

XRD and FTIR Characterisation of Lead Oxide-Based Pigments and Glazes. [Link]

Sources

In-Depth Technical Guide: Solubility Parameters of C.I. Pigment Yellow 97 in Organic Solvents

<

Abstract

C.I. Pigment Yellow 97 (PY 97) is a high-performance monoazo pigment valued in the coatings, plastics, and printing ink industries for its brilliant yellow hue, excellent lightfastness, and resistance to migration.[1][2] The successful incorporation and stabilization of PY 97 into various formulations are critically dependent on its dispersibility and interaction with organic solvents and polymer binders. A thorough understanding of its solubility parameters provides a robust, predictive framework for optimizing formulations. This guide offers a comprehensive technical examination of the solubility parameters of this compound, detailing both experimental and theoretical determination methods to provide researchers, scientists, and drug development professionals with actionable insights.

Introduction to this compound and the Importance of Solubility Parameters

This compound is chemically identified as a monoazo pigment with the Colour Index number 11767.[3][4] Its molecular structure imparts notable properties such as high light and weather fastness, making it suitable for demanding applications including industrial coatings and automotive refinish paints.[2][5] The pigment's resistance to organic solvents is a key attribute, and understanding its solubility behavior is crucial for achieving optimal dispersion and preventing issues like flocculation or agglomeration in final products.[2]

Solubility Parameter Theory:

The principle of "like dissolves like" is qualitatively useful, but for scientific formulation, a quantitative approach is necessary. Hansen Solubility Parameters (HSP) provide such a framework by dividing the total Hildebrand solubility parameter (δt) into three components based on the primary intermolecular forces:

-

δD (Dispersion): Arising from nonpolar, van der Waals forces.

-

δP (Polar): Originating from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Accounting for the energy of hydrogen bonds.

The relationship between these parameters is expressed by the equation: δt² = δD² + δP² + δH² .[6] A pigment will exhibit the highest solubility and dispersibility in a solvent or polymer system with closely matching HSP values.

Experimental Determination of Hansen Solubility Parameters

The HSP of a pigment can be experimentally determined by observing its behavior in a range of solvents with known HSP values. This process allows for the construction of a "solubility sphere" in the three-dimensional Hansen space.

Materials and Equipment

-

High-purity this compound

-

A selection of organic solvents with diverse and well-documented HSP values

-

Analytical balance

-

Glass vials with secure caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Spectrophotometer (for quantitative analysis, if desired)

Experimental Protocol: The Sphere Method

The sphere method is a standard technique for determining the HSP of solutes, including pigments.[7]

Step-by-Step Methodology:

-

Solvent Selection: A broad range of solvents (typically 20 or more) with varying δD, δP, and δH values are chosen to adequately map the Hansen space.

-

Sample Preparation: A precise, small amount of this compound (e.g., 10 mg) is added to each vial.

-

Solvent Addition: A fixed volume of each respective solvent (e.g., 5 mL) is added to the vials.

-

Equilibration: The vials are sealed and agitated on a mechanical shaker for a sufficient period (e.g., 24 hours) at a controlled temperature to reach equilibrium.

-

Assessment of Solubility: The solubility of the pigment in each solvent is assessed. This can be done visually, classifying each solvent as "good" (dissolved/well-dispersed) or "bad" (undissolved/settled). For more quantitative results, the supernatant can be analyzed spectrophotometrically after centrifugation.[8]

-

Data Analysis: The known HSP values of the solvents and their classification are entered into specialized software, such as Hansen Solubility Parameters in Practice (HSPiP). The software calculates the center of the solubility sphere, which corresponds to the HSP (δD, δP, δH) of the pigment, and the radius of the sphere (R₀), which defines the range of compatible solvents.[9]

Diagram: Experimental Workflow for HSP Determination

Caption: Workflow for the experimental determination of Hansen Solubility Parameters (HSP) for a pigment.

Theoretical Estimation of Solubility Parameters

Theoretical methods, known as group contribution methods, allow for the estimation of HSP based on the pigment's molecular structure. These methods are particularly useful when experimental determination is not feasible.

Hoftyzer-Van Krevelen Method

The Hoftyzer-Van Krevelen method is a well-established group contribution technique for estimating the HSP of polymers and other large molecules.[10][11][12] This method involves dissecting the molecule into its constituent functional groups and summing their respective contributions to the dispersion (FD), polar (FP), and hydrogen bonding (FH) forces, as well as the molar volume (Vm).

The Hansen parameters are then calculated as follows:

-

δD = ΣFD / Vm

-

δP = (ΣFP²)⁰.⁵ / Vm

-

δH = (ΣFH / Vm)⁰.⁵

Diagram: Logical Flow of Theoretical HSP Calculation

Caption: Process for estimating Hansen Solubility Parameters using the Hoftyzer-Van Krevelen group contribution method.

Solubility Data and Solvent Compatibility for this compound

Predicted Compatibility with Common Organic Solvents

The compatibility of PY 97 with a solvent can be predicted by calculating the Relative Energy Difference (RED) number. A RED number less than 1 indicates good compatibility, a value around 1 suggests partial compatibility, and a value greater than 1 points to poor compatibility.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Predicted Compatibility |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | High |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High |

| Cyclohexanone | 17.8 | 6.3 | 5.1 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | Low |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |

| Butyl Acetate | 15.8 | 3.7 | 6.3 | Low to Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | Low |

| n-Hexane | 14.9 | 0.0 | 0.0 | Very Low |

Note: Solvent HSP data is widely available in chemical literature and HSP software databases.

Practical Implications for Formulation Development

A comprehensive understanding of the solubility parameters of this compound is highly beneficial for:

-

Informed Solvent Selection: Choosing solvents or solvent blends with HSP values close to those of PY 97 can significantly improve pigment dispersion, leading to enhanced color strength, gloss, and overall stability of inks and coatings.

-

Predicting Polymer Compatibility: The HSP data can be used to forecast the compatibility of PY 97 with various polymeric binders, a crucial factor in preventing pigment migration and ensuring the long-term integrity of plastics and coatings.[1][2]

-

Optimizing Dispersion Processes: By matching the solubility parameters of the pigment, solvent system, and resin, formulators can minimize the energy required for milling and dispersion, leading to more efficient and cost-effective production.

-

Troubleshooting Formulation Issues: When problems such as color shifts, poor stability, or flocculation arise, comparing the HSP of all components in the formulation can provide critical insights into the underlying incompatibility issues and guide reformulation efforts.

Conclusion

The solubility parameters of this compound are a fundamental physicochemical property that dictates its behavior in a wide array of formulation systems. By leveraging both experimental and theoretical methods to determine and apply Hansen Solubility Parameters, researchers and formulators can move beyond trial-and-error approaches to a more predictive and scientific method of product development. This knowledge enables the creation of more stable, higher-performing, and aesthetically pleasing products in the competitive fields of coatings, plastics, and printing inks.

References

- Grokipedia. (2026, January 7). Pigment Yellow 97.

- WorldOfPigments. (2012, November 21). Pigment Yellow 97.

- Zeya Chemicals. Pigment Yellow 97.

- Wikipedia. Pigment Yellow 97.

- ChemBK. This compound.

- ResearchGate. Solubility parameters calculated by using Hoy and Hoftyzer-Van Krevelen group contribution methods.

- Park, K. (2012, February 7). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction.

- Pharma Excipients. (2021, May 24). Calculation of Solubility Parameters is now available in ZoomLab™.

- MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents.

- Hansen Solubility. Hansen Solubility Parameters.

- Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Pigment Yellow 97 - Wikipedia [en.wikipedia.org]

- 3. Pigment Yellow 97 [dyestuffintermediates.com]

- 4. union-pigment.com [union-pigment.com]

- 5. chembk.com [chembk.com]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. kinampark.com [kinampark.com]

- 8. mdpi.com [mdpi.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers | MDPI [mdpi.com]

Thermal Degradation Profile of C.I. Pigment Yellow 97 by Thermogravimetric Analysis (TGA)

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermal degradation profile of C.I. Pigment Yellow 97 (PY 97), a high-performance monoazo organic pigment. Utilizing Thermogravimetric Analysis (TGA), we detail a robust methodology for assessing its thermal stability, a critical parameter for its application in coatings, plastics, and inks where processing and end-use conditions can involve elevated temperatures. This document elucidates the principles of TGA, presents a detailed experimental protocol grounded in established standards, and offers an in-depth interpretation of the resulting thermogravimetric data. The causality behind experimental choices is explained, and the pigment's decomposition mechanism in both inert and oxidative atmospheres is discussed, providing researchers and formulation scientists with actionable insights into the material's performance envelope.

Introduction to this compound

This compound, identified by CAS number 12225-18-2 and Colour Index number 11767, is a synthetic organic pigment belonging to the arylide yellow class.[1] Its molecular structure, C₂₆H₂₇ClN₄O₈S, is characterized by a single azo group (—N=N—), which classifies it as a monoazo pigment.[2][3] The structure incorporates chloro, methoxy, and N-phenylsulfonamide functional groups, which enhance its stability and fastness properties.[1][2] Although commonly depicted as an azo compound, crystallographic studies have shown that it favors the more stable hydrazone tautomeric form.[1]

PY 97 is valued for its brilliant, medium yellow shade and excellent performance characteristics, including high lightfastness, weather resistance, and resistance to migration and organic solvents.[1][2] Its thermal stability is a key attribute, with reported heat resistance up to 200°C in many applications and up to 240°C in materials like HDPE for short durations.[2][4][5] These properties make it a preferred choice for demanding applications such as:

-

Exterior emulsion paints[2]

Understanding the precise thermal degradation profile is crucial for defining its processing limits and ensuring the long-term integrity of the final product. Thermogravimetric Analysis (TGA) is the preeminent technique for this characterization.[6]

Foundational Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a thermal analysis technique that provides quantitative measurement of the mass changes in a material as a function of temperature or time in a controlled atmosphere.[7][8][9] The output, a TGA curve or thermogram, plots the sample's mass percentage against temperature, offering invaluable insights into its thermal stability, composition, and decomposition kinetics.[7][8]

A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[10][11] During an experiment, the sample is subjected to a controlled temperature program—typically a linear heating ramp—while its mass is continuously monitored.[12] The atmosphere within the furnace is precisely controlled by a purge gas, which can be inert (e.g., nitrogen) to study thermal decomposition in the absence of oxygen, or reactive (e.g., air, oxygen) to investigate oxidative degradation.[9][12]

Key data points derived from a TGA curve include:

-

Onset Temperature of Decomposition (Tₒₙₛₑₜ): The temperature at which significant mass loss begins.

-

Mass Loss Steps: Discrete regions of the curve showing mass loss, which can correspond to the volatilization of specific components or decomposition reactions.[13][14]

-

Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve, which plots the rate of mass loss versus temperature. The peak of a DTG curve indicates the temperature of the maximum rate of decomposition (Tₘₐₓ), providing a clear marker for specific degradation events.[12][14]

-

Final Residue: The percentage of mass remaining at the end of the analysis, which typically corresponds to inorganic components like fillers or ash.[14]

Experimental Protocol: TGA of this compound

This protocol is designed to provide a comprehensive thermal profile of PY 97 by analyzing its behavior in both an inert and an oxidative atmosphere. The methodology is aligned with the principles described in the ASTM E1131: Standard Test Method for Compositional Analysis by Thermogravimetry .[15][16][17]

Objective

To determine the thermal and thermo-oxidative stability of this compound by identifying its onset decomposition temperature, primary degradation stages, and final residue content.

Materials and Instrumentation

-

Sample: this compound, dry powder.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Crucibles: Inert ceramic (e.g., alumina) or platinum crucibles.

-

Purge Gases: High-purity nitrogen (N₂) and dry air.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the TGA balance is tared and the instrument is clean and calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5–10 mg of the dry PY 97 powder into a tared crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Loading: Carefully place the sample crucible onto the TGA's balance mechanism.

-

Atmosphere Control: Set the desired purge gas (Nitrogen or Air) at a constant flow rate of 20–50 mL/min to ensure a consistent atmosphere and efficiently remove gaseous degradation products.

-

Temperature Program: Apply the following temperature program for both the inert and oxidative runs:

-

Isothermal Soak: Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before the ramp.

-

Heating Ramp: Increase the temperature from 30°C to 900°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time. Faster rates can artificially shift decomposition temperatures higher.[12][13]

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the entire program.

-

Post-Analysis: After the run is complete, allow the furnace to cool before removing the sample. Analyze the resulting TGA and DTG curves.

Experimental Workflow Diagram

Caption: TGA Experimental Workflow for this compound.

Results and Discussion: Interpreting the Degradation Profile

The thermal degradation of this compound will exhibit distinct profiles depending on the atmosphere. The following sections describe the expected results and their interpretation.

Degradation in an Inert Atmosphere (Nitrogen)

Under a nitrogen atmosphere, the TGA curve reveals the pigment's intrinsic thermal stability without oxidative influence.

-

Initial Stability: PY 97 is expected to be stable with negligible mass loss up to approximately 250-280°C. This aligns with its documented heat resistance for various applications.[2][5]

-

Primary Decomposition: A significant, single-stage mass loss is anticipated to begin, marking the main decomposition of the organic structure. This process is often centered around 300-400°C. The cleavage of the azo bond is typically an initial step in the thermal degradation of such pigments, leading to the formation of aromatic radical species.[18] This is followed by the fragmentation of the entire molecule, including the breakdown of the sulfonamide, methoxy, and chloro-substituted aromatic rings.

-

Char Formation: The decomposition of complex aromatic compounds under inert conditions often leaves a carbonaceous residue (char). A stable plateau at higher temperatures indicates the final char yield.

Degradation in an Oxidative Atmosphere (Air)

In the presence of air, degradation involves both thermal and oxidative pathways.

-

Lower Onset Temperature: The onset of decomposition is expected to occur at a lower temperature compared to the nitrogen atmosphere, as oxygen facilitates the breakdown of the organic molecule.

-

Multi-Stage Decomposition: The degradation in air is typically a multi-step process.

-

Initial Decomposition: The first stage involves the initial thermal and oxidative breakdown of the pigment molecule.

-

Combustion of Char: A second major mass loss step at higher temperatures (e.g., >450°C) corresponds to the combustion of the char formed in the first stage, leaving behind a minimal amount of inorganic ash.[12][14]

-

-

Final Residue: The final residue in air will be significantly lower than in nitrogen and represents any non-combustible inorganic impurities in the pigment sample.

Quantitative Data Summary

The key parameters extracted from the TGA and DTG curves are summarized below. (Note: These are typical expected values; actual results may vary based on pigment purity and specific TGA conditions).

| Parameter | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) | Causality and Significance |

| Tₒₙₛₑₜ (Onset of Decomposition) | ~280 °C | ~260 °C | Indicates the upper temperature limit for processing. The lower value in air highlights the role of oxygen in degradation. |

| Tₘₐₓ - Stage 1 (Peak Decomposition Rate) | ~350 °C | ~330 °C | Represents the point of maximum thermal instability for the primary organic structure. |

| % Mass Loss - Stage 1 | ~60 - 70% | ~55 - 65% | Corresponds to the volatilization of the bulk organic structure. |

| Tₘₐₓ - Stage 2 (Char Combustion) | N/A | ~550 °C | A clear indicator of oxidative combustion of the carbonaceous residue formed during initial degradation. |

| % Mass Loss - Stage 2 | N/A | ~30 - 40% | Quantifies the amount of char formed and subsequently combusted. |

| % Final Residue (at 800°C) | ~30 - 40% | < 2% | The high residue in N₂ is stable char. The low residue in air represents inorganic impurities. |

Proposed Degradation Mechanism

The thermal degradation of PY 97 is a complex process involving the cleavage of its various chemical bonds. The analysis of degradation products from similar azo compounds suggests a free-radical mechanism.[18]

Caption: Logical flow of PY 97 degradation in different atmospheres.

-

Initial Cleavage (Inert & Oxidative): The process likely initiates at the azo linkage, the most thermally labile bond, releasing nitrogen gas and forming large aromatic radicals.[18]

-

Fragmentation (Inert): These radicals undergo further fragmentation, producing smaller volatile organic compounds and eventually condensing into a stable carbonaceous char.

-

Oxidative Attack (Oxidative): In air, oxygen attacks the molecule and the radical fragments, leading to the formation of oxidized intermediates and accelerating decomposition.

-

Combustion (Oxidative): The char formed during the initial phase is not stable at higher temperatures in air and undergoes complete combustion, leaving only a small amount of inorganic ash.

Conclusion

Thermogravimetric Analysis provides a definitive and quantitative profile of the thermal degradation of this compound. The pigment demonstrates high intrinsic thermal stability in an inert atmosphere, with decomposition commencing around 280°C. In an oxidative atmosphere, this stability is moderately reduced, with degradation beginning near 260°C and proceeding through a multi-stage process that includes the complete combustion of any intermediate char.

These findings are critical for professionals in drug development, materials science, and industrial chemistry. The TGA data establishes clear upper temperature limits for processing PY 97 in various polymer and coating systems, ensuring that its excellent coloristic and fastness properties are not compromised during manufacturing. The self-validating nature of comparing results from inert and oxidative atmospheres provides a comprehensive and trustworthy understanding of the pigment's thermal behavior, empowering scientists to optimize formulations and predict long-term performance with confidence.

References

-

ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020.

- Infinity TGA. (n.d.). ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry.

- Grokipedia. (2026, January 7). Pigment Yellow 97.

- ASTM International. (2020). Compositional Analysis by Thermogravimetry.

- ASTM International. (n.d.). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry.

- WorldOfPigments. (2012, November 21). Pigment Yellow 97.

- Zeya Chemicals. (n.d.). Pigment Yellow 97.

- ASTM International. (2025, July 24). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry.

- Trust Chem. (n.d.). Introduction of Monoazo Pigment Lake P.Y.191. Retrieved from a chemical company's technical document.

-

Wikipedia. (n.d.). Pigment Yellow 97. Retrieved from [Link]

- Kremer Pigments Inc. (n.d.). Pigment Yellow 97.

- ChemBK. (2024, April 10). This compound.

- SpecialChem. (2025, July 25). Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing Materials.

- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 97. Retrieved from a chemical manufacturer's product page.

- MDPI. (n.d.). Physical, Thermal and Biological Properties of Yellow Dyes with Two Azodiphenylether Groups of Anthracene.

-

Wikipedia. (n.d.). Diarylide pigment. Retrieved from [Link]

- Frontier Laboratories. (2021, January 11). Material Characterization of Organic Pigments in Industrial Painting Using Pyrolysis.

- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from a scientific equipment supplier's blog.

- ColourLex. (n.d.). Arylide yellow. Retrieved from an online resource for artists' pigments.

- AIDIC. (n.d.). Characterization by Tga and Uv-visible of New Pigment Materials Containing Mica, P4VP and D&C Red 6 Dye.

-

The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Retrieved from [Link]

- ResearchGate. (n.d.). Thermogravimetric analysis of hybrid pigments. [Table].

- University of Minnesota. (n.d.). Thermogravimetric Analysis.

- XRF Scientific. (n.d.). Interpreting results from TGA instruments. Retrieved from a scientific equipment supplier's blog.

- ResearchGate. (2007, January). Arylide (Hansa) Yellow Pigments.

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

- Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Retrieved from a testing equipment supplier's blog.

- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.

- MDPI. (2024, October 21). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors.

- ECHEMI. (n.d.). How can I interpret a TGA graph?.

- Acta IMEKO. (2024, September 20). Artificial aging of monoazo and isoindoline yellow pigments.

- LPD Lab Services Ltd. (n.d.). Thermogravimetric Analysis (TGA).

- ResearchGate. (2025, August 6). (PDF) Artificial aging of monoazo and isoindoline yellow pigments.

- University of Amsterdam. (2023, April 14). Chemists find new pigment degradation pathway in historical paintings.

- MDPI. (n.d.). Cadmium Yellow Pigments in Oil Paintings: Optical Degradation Studies Utilizing 3D Fluorescence Mapping Supported by Raman Spectroscopy and Colorimetry.

- ResearchGate. (2025, August 7). Thermal Stability of the Pigments Hydroxysafflor Yellow A, Safflor Yellow B, and Precarthamin from Safflower (Carthamus tinctorius).

- ResearchGate. (2020, December 2). (PDF) Thermal degradation of azobenzene dyes.

- ResearchGate. (2025, August 6). Degradation of basic yellow auramine O-A textile dye by semiconductor photocatalysis.

Sources

- 1. Pigment Yellow 97 - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Pigment Yellow 97 [dyestuffintermediates.com]

- 4. zeyachem.net [zeyachem.net]

- 5. chembk.com [chembk.com]

- 6. Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing Materials | Separation Science [sepscience.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. aurigaresearch.com [aurigaresearch.com]

- 10. etamu.edu [etamu.edu]

- 11. Interpreting results from TGA instruments [xrfscientific.com]

- 12. m.youtube.com [m.youtube.com]

- 13. torontech.com [torontech.com]

- 14. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. img.antpedia.com [img.antpedia.com]

- 17. store.astm.org [store.astm.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Analysis of C.I. Pigment Yellow 97 (C₂₆H₂₇ClN₄O₈S)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary